molecular formula C16H23NO B13793518 2,2,3,3-tetramethyl-N-phenylcyclopentane-1-carboxamide

2,2,3,3-tetramethyl-N-phenylcyclopentane-1-carboxamide

Cat. No.: B13793518
M. Wt: 245.36 g/mol
InChI Key: YIGPVNZCAUKVRG-UHFFFAOYSA-N
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Description

2,2,3,3-tetramethyl-N-phenylcyclopentane-1-carboxamide is an organic compound with a unique structure characterized by a cyclopentane ring substituted with tetramethyl groups and a phenyl group attached to a carboxamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,3,3-tetramethyl-N-phenylcyclopentane-1-carboxamide typically involves the reaction of 2,2,3,3-tetramethylcyclopentanone with aniline in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:

2,2,3,3-tetramethylcyclopentanone+anilineThis compound\text{2,2,3,3-tetramethylcyclopentanone} + \text{aniline} \rightarrow \text{this compound} 2,2,3,3-tetramethylcyclopentanone+aniline→this compound

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and yield. The use of advanced catalysts and purification techniques ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2,2,3,3-tetramethyl-N-phenylcyclopentane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxamide group to an amine or other reduced forms.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

2,2,3,3-tetramethyl-N-phenylcyclopentane-1-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,2,3,3-tetramethyl-N-phenylcyclopentane-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2,2,3,3-tetramethylpentane: A structurally related compound with similar physical properties but different chemical reactivity.

    2,2,3,3-tetramethylcyclopropyl fentanyl: Another compound with a similar tetramethyl-substituted structure but different functional groups and applications.

Uniqueness

2,2,3,3-tetramethyl-N-phenylcyclopentane-1-carboxamide is unique due to its specific combination of a cyclopentane ring, tetramethyl groups, and a phenyl carboxamide functional group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C16H23NO

Molecular Weight

245.36 g/mol

IUPAC Name

2,2,3,3-tetramethyl-N-phenylcyclopentane-1-carboxamide

InChI

InChI=1S/C16H23NO/c1-15(2)11-10-13(16(15,3)4)14(18)17-12-8-6-5-7-9-12/h5-9,13H,10-11H2,1-4H3,(H,17,18)

InChI Key

YIGPVNZCAUKVRG-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC(C1(C)C)C(=O)NC2=CC=CC=C2)C

Origin of Product

United States

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